N-Pentylidenehydroxylamine
Description
N-Pentylidenehydroxylamine, systematically named (1E)-N-Hydroxy-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanimine (Beilstein Registry No. 88699-84-7), is a hydroxylamine derivative characterized by a pentylidene backbone substituted with a methoxy group and a 4-(trifluoromethyl)phenyl aromatic moiety . Its E-configuration denotes the spatial arrangement of the substituents around the imine double bond, which influences its reactivity and stability.
Properties
CAS No. |
628-79-5 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-pentylidenehydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5-6-7/h5,7H,2-4H2,1H3 |
InChI Key |
YUKIAUPQUWVLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Pentylidenehydroxylamine can be synthesized through the reaction of pentanal with hydroxylamine. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{Pentanal} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of oximes, including pentanal, oxime, (Z)-, often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include aniline or phenylenediamine derivatives, which can accelerate the reaction by acting as nucleophilic catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Pentylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as bleach (sodium hypochlorite).
Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for ester formation.
Major Products Formed
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Esters, ethers, and other substituted oximes.
Scientific Research Applications
N-Pentylidenehydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of pentanal, oxime, (Z)- involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions in coordination complexes. In biological systems, it may interact with enzymes or proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxylamine derivatives exhibit diverse chemical behaviors depending on substituents. Below is a structural and functional comparison of N-Pentylidenehydroxylamine with key analogs:
Table 1: Structural and Functional Comparison of Hydroxylamine Derivatives
Key Findings:
Electronic Effects: The trifluoromethyl group in this compound enhances electron withdrawal, reducing nucleophilic attack susceptibility compared to non-fluorinated analogs like N-Benzoyl-N-Phenylhydroxylamine . Chlorinated aryl groups (e.g., in N-(4-Chlorophenyl)-N-hydroxypropanamide) improve antioxidant efficacy by stabilizing radical intermediates .
Solubility and Reactivity :
- N-Ethylhydroxylamine hydrochloride ’s high water solubility contrasts with the lipophilic nature of this compound, making the former preferable for aqueous-phase reactions .
- Hydroxamic acids (e.g., N-Benzoyl-N-Phenylhydroxylamine) exhibit superior metal chelation due to the CONHOH motif, whereas this compound’s imine group favors Schiff base formation .
Biological Activity :
- Compounds with chlorophenyl substituents (e.g., ) show potent antioxidant activity (DPPH IC₅₀: 15–25 μM), while this compound’s trifluoromethyl group may confer metabolic stability in drug design .
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